
Isotanshinone IIB
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Overview
Description
Isotanshinone IIB is a diterpenoid that is 1,2,3,4-tetrahydrophenanthro[3,2-b]furan-7,11-dione substituted by a hydroxymethyl group at position 4 and methyl groups at positions 4 and 8 respectively. Isolated from Salvia miltiorrhiza, it exhibits platelet aggregation inhibitory activity. It has a role as a metabolite and a platelet aggregation inhibitor. It is an organic heterotetracyclic compound, a cyclic ether, a primary alcohol, a diterpenoid and a member of p-quinones.
Scientific Research Applications
Anti-Cancer Properties
Research indicates that Isotanshinone IIB exhibits significant anti-cancer activity. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms:
- Mechanism of Action : this compound influences multiple signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation. By modulating these pathways, it can promote apoptosis in cancer cells while sparing normal cells .
- Case Studies : In vitro studies demonstrated that this compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells. The compound was found to induce cell cycle arrest and apoptosis in these models .
Cancer Type | Effect Observed | Reference |
---|---|---|
Breast Cancer | Inhibition of cell proliferation | |
Lung Cancer | Induction of apoptosis | |
Colon Cancer | Cell cycle arrest |
Cardiovascular Health
This compound has shown promise in cardiovascular applications, particularly in preventing platelet aggregation:
- Mechanism : The compound operates by inhibiting platelet activation pathways, which are critical in the prevention of thrombus formation. This activity is particularly beneficial in conditions such as atherosclerosis and myocardial infarction .
- Clinical Insights : Studies have indicated that this compound can significantly reduce the risk of cardiovascular events by enhancing endothelial function and reducing inflammation within vascular tissues .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties:
- Mechanism : It has been observed to protect neurons against oxidative stress-induced damage, which is a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's .
- Case Studies : In animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss .
Properties
CAS No. |
109664-01-9 |
---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
4-(hydroxymethyl)-4,8-dimethyl-2,3-dihydro-1H-naphtho[2,1-f][1]benzofuran-7,11-dione |
InChI |
InChI=1S/C19H18O4/c1-10-8-23-18-14(10)16(21)12-5-6-13-11(15(12)17(18)22)4-3-7-19(13,2)9-20/h5-6,8,20H,3-4,7,9H2,1-2H3 |
InChI Key |
VIDDDTBBUDIKKK-UHFFFAOYSA-N |
SMILES |
CC1=COC2=C1C(=O)C3=C(C2=O)C4=C(C=C3)C(CCC4)(C)CO |
Canonical SMILES |
CC1=COC2=C1C(=O)C3=C(C2=O)C4=C(C=C3)C(CCC4)(C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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